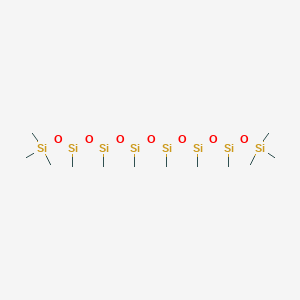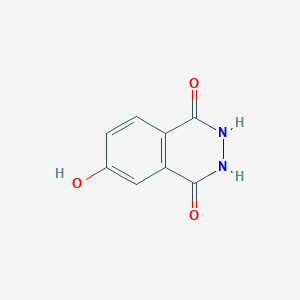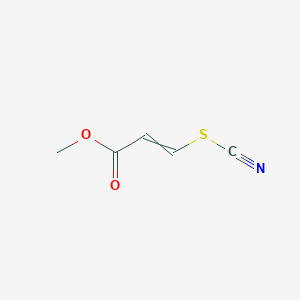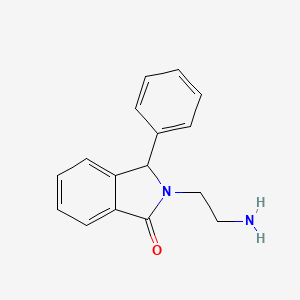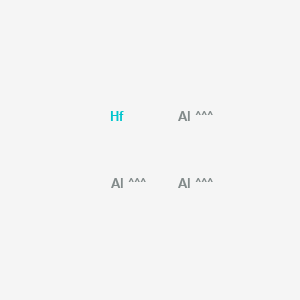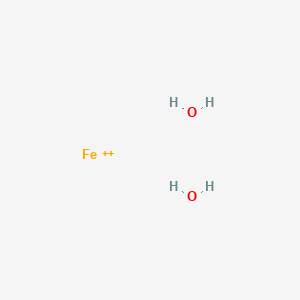
Iron(2+), dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+), dihydroxy- is a coordination compound where iron is in the +2 oxidation state and is coordinated with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron(2+), dihydroxy- can be synthesized through various methods. One common approach involves the reaction of iron(II) salts with hydroxyl-containing ligands under controlled conditions. For instance, the reaction of iron(II) sulfate with sodium hydroxide in an aqueous medium can yield iron(II) hydroxide, which can further react with dihydroxy ligands to form the desired compound .
Industrial Production Methods
Industrial production of iron(2+), dihydroxy- often involves large-scale reactions using iron(II) salts and hydroxyl-containing ligands. The process typically includes steps such as mixing, heating, and purification to ensure high yield and purity. The use of advanced techniques like crystallization and filtration helps in obtaining the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Iron(2+), dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to iron(III) species in the presence of oxidizing agents.
Reduction: It can be reduced back to iron(II) from iron(III) under reducing conditions.
Substitution: The hydroxyl groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ligands such as phosphates, sulfates.
Major Products Formed
Oxidation: Iron(III) hydroxide.
Reduction: Iron(II) complexes.
Substitution: Various iron-ligand complexes.
Applications De Recherche Scientifique
Iron(2+), dihydroxy- has numerous applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Plays a role in enzymatic reactions and is studied for its interaction with biological molecules.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of iron(2+), dihydroxy- involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it a versatile agent in various chemical processes. Its interaction with molecular targets such as enzymes and proteins is crucial in biological systems, where it can influence metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(III) hydroxide: Similar in structure but with iron in the +3 oxidation state.
Iron(II) sulfate: Another iron(II) compound but with sulfate ligands instead of hydroxyl groups.
Iron(II) oxalate: Contains oxalate ligands instead of hydroxyl groups.
Uniqueness
Iron(2+), dihydroxy- is unique due to its specific coordination with hydroxyl groups, which imparts distinct chemical properties. Its ability to undergo various redox reactions and form stable complexes with different ligands makes it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
12528-83-5 |
|---|---|
Formule moléculaire |
FeH4O2+2 |
Poids moléculaire |
91.88 g/mol |
Nom IUPAC |
iron(2+);dihydrate |
InChI |
InChI=1S/Fe.2H2O/h;2*1H2/q+2;; |
Clé InChI |
NCNCGGDMXMBVIA-UHFFFAOYSA-N |
SMILES canonique |
O.O.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)

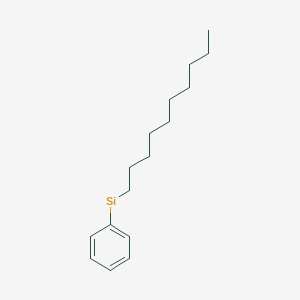
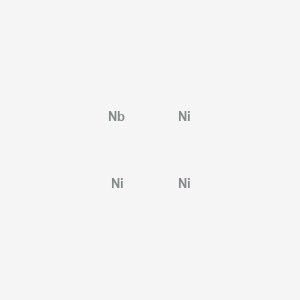
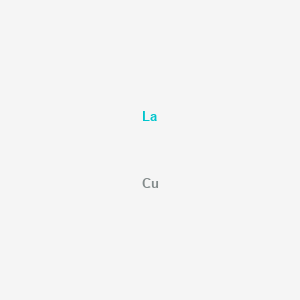
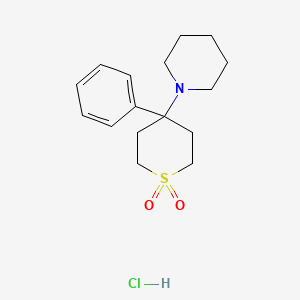
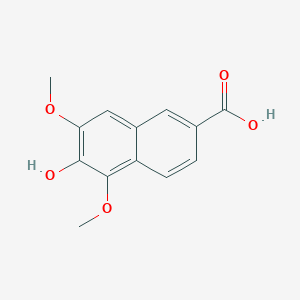
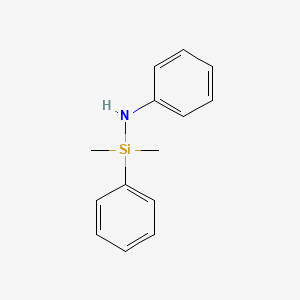
![3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B14717329.png)
